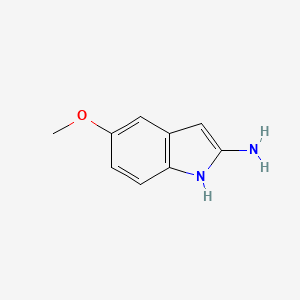

5-Methoxy-1H-indol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

5-methoxy-1H-indol-2-amine |

InChI |

InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,10H2,1H3 |

InChI Key |

RNFBAMOIYQNYCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-1H-indol-2-amine, a valuable building block in medicinal chemistry and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with an amine at the 2-position and a methoxy group at the 5-position, makes it a versatile precursor for targeting a range of receptors and enzymes. This guide outlines three principal synthetic strategies for its preparation, starting from readily accessible precursors: 5-Methoxy-1H-indole-2-carboxylic acid, 5-Methoxy-1H-indole-2-carbonitrile, and 5-Methoxy-2-nitroindole.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several established chemical transformations. The most common and practical routes include:

-

Curtius Rearrangement: Starting from 5-Methoxy-1H-indole-2-carboxylic acid, this multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the target amine.

-

Reduction of a Nitrile: This method utilizes the chemical reduction of 5-Methoxy-1H-indole-2-carbonitrile, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the corresponding primary amine.

-

Reduction of a Nitro Compound: This pathway involves the synthesis of 5-Methoxy-2-nitroindole followed by the selective reduction of the nitro group to an amine, often achieved through catalytic hydrogenation.

Each of these routes offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental protocols and data for each approach.

Route 1: Curtius Rearrangement of 5-Methoxy-1H-indole-2-carboxylic Acid

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2][3][4] The general sequence involves the formation of an acyl azide from the carboxylic acid, which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with a nucleophile, such as water or an alcohol, to generate the amine or a carbamate precursor.

Experimental Protocol

Step 1a: Synthesis of 5-Methoxy-1H-indole-2-carbonyl chloride

A suspension of 5-Methoxy-1H-indole-2-carboxylic acid in an inert solvent such as toluene is treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.

Step 1b: Synthesis of 5-Methoxy-1H-indole-2-carbonyl azide

The crude acyl chloride solution is cooled and treated with a solution of sodium azide (NaN3) in water or a biphasic system. The reaction is stirred vigorously at low temperature (typically 0-5 °C) for a few hours. The organic layer containing the acyl azide is then separated and used directly in the next step without isolation due to the potentially explosive nature of acyl azides.

Step 1c: Curtius Rearrangement and Trapping of the Isocyanate

The solution of 5-Methoxy-1H-indole-2-carbonyl azide is heated in an inert solvent like toluene or dioxane. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas. To obtain the amine directly, the isocyanate is subsequently hydrolyzed by the addition of aqueous acid or base. Alternatively, the isocyanate can be trapped with an alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can be deprotected under acidic conditions.

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | 5-Methoxy-1H-indole-2-carboxylic acid | SOCl2, cat. DMF | Toluene | 60 | 2 | ~95 (crude) |

| 1b | 5-Methoxy-1H-indole-2-carbonyl chloride | NaN3 | Toluene/Water | 0-5 | 3 | Not Isolated |

| 1c | 5-Methoxy-1H-indole-2-carbonyl azide | 1. Heat 2. Aq. HCl | Toluene | 80-100 | 2 | 70-85 |

Workflow Diagram

Caption: Curtius rearrangement workflow for the synthesis of this compound.

Route 2: Reduction of 5-Methoxy-1H-indole-2-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this conversion.

Experimental Protocol

A solution of 5-Methoxy-1H-indole-2-carbonitrile in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide to precipitate the aluminum salts. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude amine, which can be further purified by chromatography or crystallization.

Quantitative Data

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Methoxy-1H-indole-2-carbonitrile | LiAlH4 | THF | 0 to reflux | 4-6 | 80-90 |

Workflow Diagram

Caption: Reduction of 5-Methoxy-1H-indole-2-carbonitrile to the corresponding amine.

Route 3: Reduction of 5-Methoxy-2-nitroindole

The reduction of an aromatic nitro group to an amine is a common and efficient reaction, often accomplished by catalytic hydrogenation. This method is generally clean and high-yielding.

Experimental Protocol

Step 3a: Synthesis of 5-Methoxy-2-nitroindole

The synthesis of the 5-methoxy-2-nitroindole precursor can be achieved through various indole synthesis methods, such as the Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and a suitable nitro-containing carbonyl compound, or through direct nitration of 5-methoxyindole, although regioselectivity can be a challenge.

Step 3b: Catalytic Hydrogenation

A solution of 5-Methoxy-2-nitroindole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) with vigorous stirring until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to afford the desired amine.

Quantitative Data

| Step | Starting Material | Reagents | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| 3b | 5-Methoxy-2-nitroindole | H2 | 10% Pd/C | Ethanol | 1-3 | 25 | 4-8 | >90 |

Workflow Diagram

Caption: Catalytic hydrogenation of 5-Methoxy-2-nitroindole.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The Curtius rearrangement offers a versatile route from the corresponding carboxylic acid, while the reduction of the nitrile provides a more direct conversion. Catalytic hydrogenation of the nitro-indole precursor is often a high-yielding and clean alternative. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-2-amine is an indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a vast array of biologically active compounds. The methoxy substituent at the 5-position modifies the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, spectroscopic properties, and potential biological significance. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from closely related and well-characterized analogs, such as 5-methoxy-1H-indole-2-carboxylic acid and other substituted indoles, to provide a predictive and comparative analysis.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Off-white to light brown solid | Based on similar indole compounds. |

| Melting Point | Not reported. Expected to be >150 °C | Based on related indole amines. |

| Solubility | Soluble in methanol, DMSO, and DMF. | General solubility for polar indole derivatives. |

Table 2: Spectroscopic Data for Analogous 5-Methoxyindole Derivatives

This table presents spectroscopic data for 5-methoxy-1H-indole-2-carboxylic acid, a closely related and well-characterized compound. These values can be used as a comparative reference for the analysis of this compound.

| Spectroscopic Technique | 5-methoxy-1H-indole-2-carboxylic acid | Expected Characteristics for this compound |

| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH₃)[1] | The spectrum will show characteristic signals for the indole ring protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons which would disappear upon D₂O exchange. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group. |

| ¹³C NMR | Not readily available. | Aromatic carbons are expected in the 100-140 ppm range. The carbon bearing the methoxy group will be downfield, and the carbon attached to the amine group will also be significantly shifted. |

| IR Spectroscopy (KBr, cm⁻¹) | ~3336 (N-H stretch), ~1695 (C=O stretch), ~1206 (C-O stretch)[2] | Expected to show characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm⁻¹. C-O stretching for the methoxy group is expected around 1250 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | m/z 192.06 [M+H]⁺ (for C₁₀H₉NO₃) | Expected to show a molecular ion peak [M+H]⁺ at m/z 163.08. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a suitable starting material would be (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde derivative.

Caption: Proposed Fischer Indole Synthesis for this compound.

General Experimental Protocol (Hypothetical)

-

Hydrazone Formation: (4-Methoxyphenyl)hydrazine hydrochloride (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.

-

Indolization: The crude hydrazone is added to a pre-heated solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Deprotection and Purification: The protecting group on the amine is removed under appropriate conditions. The resulting crude this compound is then purified by column chromatography on silica gel to afford the final product.

Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to interact with a multitude of biological targets. While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests potential interactions with various receptors and enzymes.

For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors. The 5-methoxy substitution is a common feature in several potent 5-HT receptor ligands. The general signaling pathway for a G-protein coupled receptor (GPCR) like a serotonin receptor is illustrated below.

Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct and comprehensive characterization data for this specific molecule is sparse in the current literature, this guide provides a foundational understanding based on the well-established chemistry and analytical data of closely related indole derivatives. The proposed synthetic strategies and predictive spectroscopic information herein offer a starting point for researchers and scientists working on the synthesis, characterization, and biological evaluation of this and similar compounds. Further investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, verified spectroscopic data specifically for 5-Methoxy-1H-indol-2-amine is limited. This guide provides a summary of expected spectroscopic characteristics based on data from closely related analogs and established principles of chemical spectroscopy. The experimental protocols described are proposed based on common synthetic routes for similar indole derivatives.

Introduction

This compound is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. Methoxy-substituted indoles, in particular, are of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceuticals, and their potential for diverse biological activities. This document aims to provide a detailed overview of the expected spectroscopic profile of this compound and a plausible methodology for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 5-methoxy-1H-indole-2-carboxylic acid, 5-methoxy-3-methyl-1H-indole, and other related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | br s | 1H | N1-H (indole) |

| ~7.1 - 7.3 | d | 1H | C4-H |

| ~6.8 - 7.0 | d | 1H | C7-H |

| ~6.6 - 6.8 | dd | 1H | C6-H |

| ~6.0 - 6.2 | s | 1H | C3-H |

| ~4.5 - 5.5 | br s | 2H | NH₂ |

| ~3.75 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C 5-OCH₃ |

| ~148.0 | C 2-NH₂ |

| ~132.0 | C 7a |

| ~130.0 | C 3a |

| ~112.0 | C 4 |

| ~111.0 | C 7 |

| ~102.0 | C 6 |

| ~98.0 | C 3 |

| ~55.5 | OC H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the indole ring system.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[1] |

| ~3300 | Medium, Broad | N-H stretch (indole)[2] |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| 1650 - 1580 | Medium to Strong | N-H bend (primary amine)[1] |

| 1620 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[1] |

| ~1220 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 910 - 665 | Broad | N-H wag (primary amine)[1] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 161 | Medium | [M - CH₃]⁺ |

| 133 | Medium | [M - CH₃ - CO]⁺ or [M - NH₂ - CH₃]⁺ |

Proposed Experimental Protocols

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established indole synthesis methodologies, such as the Fischer, Bischler, or Hemetsberger indole syntheses[3]. A potential approach could involve the cyclization of a suitably substituted precursor.

Hypothetical Synthesis of this compound

A possible synthetic route could start from 4-methoxyphenylhydrazine and an appropriate three-carbon aldehyde or ketone equivalent bearing a protected amino group at the C2 position, followed by deprotection.

Example Reaction Scheme:

-

Condensation: Reaction of 4-methoxyphenylhydrazine hydrochloride with a protected 2-aminoacetaldehyde derivative (e.g., 2,2-diethoxyethanamine) to form the corresponding hydrazone.

-

Fischer Indole Synthesis: Cyclization of the hydrazone intermediate under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) at elevated temperatures.

-

Deprotection (if necessary): Removal of any protecting groups on the amine functionality.

-

Purification: Purification of the final product by column chromatography or recrystallization.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Use the residual solvent peak as the internal standard.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Scan over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Obtain a low-resolution mass spectrum using an electron ionization (EI) source.

-

For accurate mass measurement, perform high-resolution mass spectrometry (HRMS) using an ESI-TOF or Orbitrap mass analyzer.

-

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel indole compound and a conceptual pathway for its potential biological evaluation.

References

A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Methoxy-1H-indol-2-amine is limited in publicly available scientific literature. The following guide is a technical extrapolation based on the known properties of analogous compounds, including 2-aminoindoles and 5-methoxyindoles. This document aims to provide a predictive overview to guide research and development efforts.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. The 2-aminoindole scaffold, in particular, is a "privileged structure" known for its diverse biological activities. When combined with a methoxy substituent at the 5-position—a common feature in neuroactive compounds like serotonin and melatonin—the resulting molecule, this compound, represents a compound of significant interest for drug discovery.[1] This guide provides a comprehensive overview of its predicted chemical properties, synthesis, and potential biological relevance.

Chemical Structure and Identifiers

The core structure consists of an indole ring system with a primary amine at the C2 position and a methoxy group at the C5 position. The electron-donating nature of both the amine and methoxy groups is expected to significantly influence the molecule's reactivity and properties.[1]

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₀N₂O | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Predicted pKa | ~17 (indole N-H), ~5-6 (amine -NH₃⁺) | [2] |

| Predicted XLogP3 | ~1.5 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bond Count | 1 | N/A |

Predicted Spectroscopic Properties

Predictive spectroscopic data is crucial for the identification and characterization of this compound.

3.1 ¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Shift (ppm) | Multiplicity | Notes |

| Indole N-H | 10.5 - 11.5 | broad singlet | Exchangeable with D₂O. |

| Aromatic C4-H | 7.1 - 7.2 | d | |

| Aromatic C6-H | 6.6 - 6.7 | dd | |

| Aromatic C7-H | 6.9 - 7.0 | d | |

| Pyrrole C3-H | ~6.1 | s | |

| Amine -NH₂ | 4.5 - 5.5 | broad singlet | Exchangeable with D₂O. |

| Methoxy -OCH₃ | ~3.75 | s |

Note: Predictions are based on data from similar structures like 5-methoxy-1H-indole-2-carbonitrile and general indole chemistry.[3]

3.2 ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Shift (ppm) | Notes |

| C2 | ~158 | Attached to the amine group. |

| C3 | ~95 | |

| C3a | ~128 | |

| C4 | ~112 | |

| C5 | ~154 | Attached to the methoxy group. |

| C6 | ~112 | |

| C7 | ~102 | |

| C7a | ~132 | |

| -OCH₃ | ~55 |

Note: Predictions are based on data from analogous methoxyindoles.[3]

3.3 Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3350 - 3450 | Medium |

| N-H Stretch (Amine) | 3250 - 3400 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| N-H Bend (Amine) | 1580 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not documented, several established methods for creating 2-aminoindoles can be adapted.[4][5][6][7][8] A plausible and efficient approach involves a metal-catalyzed cyclization of a substituted aniline derivative.

4.1 Proposed Synthetic Pathway

A potential one-pot synthesis could involve the gold(I)-catalyzed hydroamination of an ynamide with 4-methoxyaniline, followed by a copper(II)-mediated oxidative cyclization.[6][8]

Caption: Proposed one-pot synthesis of this compound.

4.2 Experimental Protocol: Hypothetical Synthesis

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-methoxyaniline (1.0 equiv.), a suitable ynamide (e.g., N-phenyl-N-tosylethynylamine, 1.1 equiv.), and a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 2 mol%).

-

Hydroamination: Add anhydrous solvent (e.g., 1,2-dichloroethane) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the consumption of starting materials.

-

Oxidative Cyclization: Once the initial hydroamination is complete, add a copper(II) salt (e.g., CuCl₂, 2.0 equiv.) to the reaction mixture.

-

Heating: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the formation of the product by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target compound.

4.3 Reactivity Profile

The indole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. The presence of two electron-donating groups (5-OCH₃ and 2-NH₂) further activates the ring system, enhancing its nucleophilicity. The primary amine at C2 also provides a site for nucleophilic reactions, such as acylation or alkylation.

Potential Biological Activity and Applications

The 5-methoxy-indole structure is a key pharmacophore in many neuroactive compounds. Substituted tryptamines, which share the indole core, are known to interact with various receptors in the central nervous system.[9][10]

5.1 Serotonin Receptor Interaction

Many 5-methoxyindole derivatives are analogues of serotonin (5-hydroxytryptamine) and exhibit affinity for serotonin (5-HT) receptors. It is plausible that this compound could act as a ligand for one or more 5-HT receptor subtypes, potentially modulating serotonergic pathways. This suggests potential applications in neuroscience for conditions related to serotonin signaling.

Caption: Hypothetical signaling via a Gq-coupled serotonin receptor.

5.2 Other Potential Applications

The 2-aminoindole scaffold has been investigated for a wide range of therapeutic areas, including:

-

Anticancer Agents: As inhibitors of various kinases.

-

Antimicrobial Agents: Showing activity against bacteria and fungi.

-

Anti-inflammatory Agents: Through modulation of inflammatory pathways.

The specific combination of the 2-amino and 5-methoxy groups may confer unique selectivity and potency in these or other biological contexts.

Structure-Property Relationships

The chemical behavior of this compound is governed by the interplay of its constituent functional groups.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 10. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for the initial synthesis of 5-Methoxy-1H-indol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from the commercially available 5-methoxy-1H-indole-2-carboxylic acid and proceeds through a two-step sequence involving the formation of an intermediate carboxamide, followed by a Hofmann-type rearrangement.

Synthetic Strategy Overview

The selected synthetic route leverages well-established and reliable chemical transformations. The initial step involves the conversion of 5-methoxy-1H-indole-2-carboxylic acid to its corresponding primary amide, 5-methoxy-1H-indole-2-carboxamide. This is followed by a rearrangement reaction, which converts the carboxamide into the target this compound. This approach is advantageous due to the availability of the starting material and the generally good yields reported for analogous transformations.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxamide

The formation of the primary amide from 5-methoxy-1H-indole-2-carboxylic acid is a critical step. A common and effective method involves the use of standard amide coupling reagents. One such protocol, adapted from the synthesis of similar indole-2-carboxamides, utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by in-situ reaction with an ammonia source.[1]

Methodology:

-

Activation: To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is added 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the N-acylimidazole intermediate.

-

Amination: The reaction mixture containing the activated carboxylic acid is then treated with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by the addition of an aqueous solution of ammonium hydroxide. The reaction is typically stirred overnight at room temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford 5-methoxy-1H-indole-2-carboxamide.

| Reagent/Parameter | Molar Ratio/Value |

| 5-methoxy-1H-indole-2-carboxylic acid | 1.0 eq |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 eq |

| Ammonia Source | Excess |

| Solvent | THF or DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-90% |

Table 1: Summary of Reaction Conditions for the Synthesis of 5-methoxy-1H-indole-2-carboxamide.

Step 2: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid derivative, in this case, the corresponding acyl azide, to a primary amine with one less carbon atom.[2][3][4] A modern and often safer approach involves a one-pot procedure from the carboxylic acid using diphenylphosphoryl azide (DPPA).[2]

Methodology:

-

Acyl Azide Formation and Rearrangement: In a one-pot procedure, 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) is dissolved in an inert solvent such as toluene or dioxane. Triethylamine (1.1 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas. The heating is continued until the gas evolution ceases, indicating the formation of the isocyanate intermediate.

-

Hydrolysis of the Isocyanate: After the rearrangement is complete, the reaction mixture is cooled. The isocyanate intermediate is then hydrolyzed to the corresponding amine. This can be achieved by the addition of an aqueous acid (e.g., HCl) or base (e.g., NaOH) and further heating.

-

Work-up and Purification: Following hydrolysis, the reaction mixture is neutralized and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography.

| Reagent/Parameter | Molar Ratio/Value |

| 5-methoxy-1H-indole-2-carboxylic acid | 1.0 eq |

| Diphenylphosphoryl azide (DPPA) | 1.1 eq |

| Triethylamine | 1.1 eq |

| Solvent | Toluene or Dioxane |

| Rearrangement Temperature | Reflux |

| Hydrolysis | Aqueous Acid or Base |

| Typical Yield | 50-70% |

Table 2: Summary of Reaction Conditions for the Curtius Rearrangement.

Logical Relationship Diagram

Figure 2: Logical flow of the synthetic transformations.

Conclusion

The synthesis of this compound can be effectively achieved from 5-methoxy-1H-indole-2-carboxylic acid. The presented two-step sequence, involving amide formation and a subsequent Curtius rearrangement, offers a practical and scalable route to this important synthetic intermediate. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius Rearrangement [organic-chemistry.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized and versatile method for the construction of the indole nucleus.[1] This enduring relevance is particularly evident in the synthesis of 5-methoxyindoles, a class of compounds that form the structural core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals.[2] This technical guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 5-methoxyindoles, offering detailed experimental protocols, a comprehensive summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Core Principles of the Fischer Indole Synthesis

The Fischer indole synthesis is fundamentally a cyclization reaction of a phenylhydrazone, typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone), under acidic conditions.[1][3] The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[4][5][6]

The choice of catalyst and reaction conditions can significantly influence the reaction's outcome, particularly in the case of substituted phenylhydrazones, such as those with a methoxy group. The electronic nature of substituents on the phenylhydrazine ring plays a crucial role; electron-donating groups, like the methoxy group at the para-position (for 5-methoxyindole synthesis), generally facilitate the reaction.

Reaction Mechanism and Potential Side Reactions

The mechanism of the Fischer indole synthesis is a well-established sequence of reactions (Figure 1). It commences with the formation of a phenylhydrazone from 4-methoxyphenylhydrazine and a carbonyl compound. The phenylhydrazone then tautomerizes to its enamine form. Under acidic catalysis, the enamine undergoes a[7][7]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. The subsequent steps involve the loss of ammonia and aromatization to yield the final indole product.[1][8]

It is important to note that the position of the methoxy group on the phenylhydrazine ring can lead to unexpected outcomes. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone can yield abnormal products due to cyclization occurring at the position of the methoxy substituent.[8] Careful consideration of the starting materials and reaction conditions is therefore crucial to ensure the desired regioselectivity and to minimize the formation of byproducts.

References

- 1. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]

- 2. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide

Introduction

5-Methoxy-1H-indol-2-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. This document outlines a comprehensive, albeit theoretical, guide to the purification of this compound, drawing upon purification techniques reported for analogous structures. The primary challenges in the purification of this molecule include the separation of starting materials, reaction byproducts, and isomers, as well as managing the potential instability of the 2-amino group, which can be susceptible to oxidation.

A multi-step purification strategy is typically required to achieve high purity. This generally involves an initial workup and extraction, followed by a primary purification step such as column chromatography, and a final polishing step like recrystallization.

General Purification Workflow

A logical workflow for the purification of a crude reaction mixture containing this compound is essential for an efficient and effective process. The following diagram illustrates a typical purification cascade, from the initial reaction workup to the final, highly purified compound.

Caption: General purification workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key purification steps. These are generalized procedures and should be adapted based on the specific properties of the crude product and impurities.

Acid-Base Extraction

Given the basic nature of the 2-amino group, acid-base extraction is a powerful technique to separate the target compound from neutral or acidic impurities.

Caption: Logical workflow for purification via acid-base extraction.

Protocol:

-

Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous hydrochloric acid.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the aqueous layer. The protonated this compound hydrochloride salt should now be in the aqueous phase.

-

Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.

-

Combine the aqueous extracts and cool in an ice bath.

-

Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).

-

Extract the now neutral amine from the aqueous layer with fresh organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their polarity. For indole derivatives, silica gel or alumina are common stationary phases.

Protocol:

-

Stationary Phase Selection: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system.

-

Column Packing: Pack a glass column with the silica slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once dry, carefully add the sample-adsorbed silica to the top of the column.

-

Elution: Begin elution with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Exemplary Solvent Systems for Chromatography of Indole Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| Substituted Thiazole-Indole | Neutral Alumina (Al₂O₃) | Petroleum/Diethyl Ether (1:1) | [1] |

| Substituted Thiazole-Indole | Neutral Alumina (Al₂O₃) | Petroleum/Diethyl Ether (8:1) | [1] |

| Indole-2-carbonitriles | Silica Gel | Petroleum Ether/Ethyl Acetate (80:20) | [2] |

Recrystallization

Recrystallization is the gold standard for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. Common solvents for indole derivatives include ethanol, methanol, acetone, and hexane mixtures.[3]

-

Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Stability and Handling

Amines, particularly aromatic amines, can be susceptible to degradation through oxidation, which can be accelerated by light and heat.

-

Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Light Protection: Store the compound in an amber vial or a container protected from light.

-

Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

-

pH: The free amine is basic. Avoid prolonged contact with strong acids unless forming a salt for purification or storage, as this can lead to decomposition.

Thermal degradation in the presence of CO₂ has been noted for amines, though this is more relevant to industrial carbon capture processes than typical laboratory purification.[4]

Data Presentation: Purification of Related Indole Derivatives

The following table summarizes purification methods found in the literature for compounds structurally related to this compound. This data can inform the selection of starting conditions for methods development.

Table 2: Summary of Purification Methods for 5-Methoxy-Indole Analogs

| Compound | Purification Method | Details (Solvent, etc.) | Yield/Purity | Reference |

| 5-Methoxy-2-methylindole | Recrystallization | Recrystallized from acetonitrile. | 94% Yield | [5] |

| 2-(5-methoxy-1H-indol-3-yl)thiazole carboxylate | Column Chromatography | Neutral Al₂O₃ with petroleum/diethyl ether (1:1). | 93% Yield | [1] |

| 2-(5-methoxy-1H-indol-3-yl)-4-methylthiazole carboxylate | Recrystallization | Recrystallized from petroleum ether. | 96% Yield | [1] |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline | Recrystallization | Recrystallized from acetone and n-hexane (1:1). | 84.8% Yield | [3] |

| 5-Methoxy-1H-indole-2-carbonitrile | Column Chromatography | Silica gel with petroleum ether/ethyl acetate (80:20). | 77% Yield | [2] |

| 5-Methoxy-1H-indole-2-carboxylic acid polymorph | Crystallization | Slow crystallization from an ethanol/water mixture at room temperature. | Not specified | [6][7] |

Conclusion

The purification of this compound, while not explicitly detailed in the literature, can be approached systematically using standard organic chemistry techniques. A combination of acid-base extraction to leverage the basicity of the amine, followed by column chromatography for separation based on polarity, and concluding with recrystallization for final polishing, represents a robust strategy. Careful consideration of the compound's stability, particularly its sensitivity to oxidation, is crucial for obtaining a high-purity final product. The protocols and data presented in this guide, derived from closely related analogs, provide a solid foundation for the development of a specific and optimized purification method.

References

- 1. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-Methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-indol-2-amine is a heterocyclic amine containing a 5-methoxyindole scaffold, a common motif in various biologically active compounds. Its structural elucidation is paramount for its application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. Due to the limited availability of direct experimental data in public literature, this guide presents predicted spectral data based on the analysis of structurally related compounds. Detailed hypothetical experimental protocols for NMR and MS analysis are provided, along with a plausible synthetic pathway and analytical workflow visualized using Graphviz diagrams. This document serves as a valuable resource for researchers working with this compound and similar indole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known spectral data of related compounds, including 5-methoxyindole, 2-aminoindole, and other substituted indoles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | ~8.0 - 8.5 | br s | - |

| H3 | ~6.2 - 6.5 | s | - |

| H4 | ~7.1 - 7.3 | d | ~8.5 |

| H6 | ~6.7 - 6.9 | dd | ~8.5, ~2.5 |

| H7 | ~6.9 - 7.1 | d | ~2.5 |

| NH₂ | ~4.5 - 5.5 | br s | - |

| OCH₃ | ~3.8 | s | - |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C3 | ~95 - 100 |

| C3a | ~128 - 132 |

| C4 | ~110 - 115 |

| C5 | ~152 - 156 |

| C6 | ~112 - 117 |

| C7 | ~100 - 105 |

| C7a | ~135 - 140 |

| OCH₃ | ~55 - 60 |

Solvent: DMSO-d₆

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - NH]⁺ |

| 132 | [M - NH - CH₃]⁺ |

| 119 | [M - CH₃NO]⁺ |

| 104 | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Hypothetical Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Nitration and Reduction

A plausible synthetic route to this compound involves a two-step process starting from 5-methoxyindole:

-

Nitration of 5-Methoxyindole: To a stirred solution of 5-methoxyindole in acetic acid at 0°C, a solution of nitric acid in acetic acid is added dropwise. The reaction mixture is stirred at low temperature for a specified duration. After the reaction is complete, the mixture is poured into ice water, and the precipitated 5-methoxy-2-nitroindole is collected by filtration and purified by recrystallization.

-

Reduction of 5-Methoxy-2-nitroindole: The purified 5-methoxy-2-nitroindole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or a metal-acid combination like tin(II) chloride in hydrochloric acid, is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off (in the case of hydrogenation), and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250°C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern is interpreted to confirm the structure of the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and the general analytical workflow.

Theoretical Insights into the Frontier Orbitals of 5-Methoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Frontier Orbital Energies

Due to the absence of specific quantitative data for 5-methoxyindole in the reviewed literature, the following table summarizes the calculated frontier orbital energies for the parent molecule, indole. These values serve as a foundational reference for understanding the electronic properties of substituted indoles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity.

| Compound | Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | B3LYP | 6-311+G(d,p) | -5.67 | -0.15 | 5.52 |

Note: These values are for the parent indole molecule and are intended to provide a baseline for understanding the electronic structure of 5-methoxyindole. The methoxy group at the 5-position is expected to influence these values through its electron-donating nature.

Experimental Protocols: Computational Methodology

The theoretical investigation of the frontier orbitals of indole and its derivatives is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The following protocol outlines a standard procedure for such calculations, based on methodologies reported in various studies on related compounds.

1. Molecular Geometry Optimization:

-

Objective: To find the most stable three-dimensional conformation of the 5-methoxyindole molecule.

-

Procedure:

-

The initial structure of 5-methoxyindole is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

A geometry optimization is performed using a DFT functional, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

-

A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic orbitals. This basis set is a good compromise between accuracy and computational cost for organic molecules. The "+" indicates the addition of diffuse functions to handle anions and weak interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a more realistic environment.

-

The convergence of the optimization is confirmed by ensuring that the forces on the atoms are close to zero and that the structure corresponds to a true energy minimum, which is verified by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

2. Frontier Molecular Orbital Analysis:

-

Objective: To calculate the energies and visualize the spatial distribution of the HOMO and LUMO.

-

Procedure:

-

Following the successful geometry optimization, a single-point energy calculation is performed using the same DFT functional and basis set.

-

The output of this calculation provides the energies of all molecular orbitals. The highest energy orbital that is occupied by electrons is identified as the HOMO, and the lowest energy orbital that is unoccupied is the LUMO.

-

The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).

-

The spatial distributions of the HOMO and LUMO are visualized to understand which parts of the molecule are involved in electron donation and acceptance. For indole and its derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital.

-

Mandatory Visualization: Logical Workflow of a Theoretical Study

The following diagram illustrates the logical workflow for the theoretical investigation of the frontier orbitals of a molecule like 5-methoxyindole.

Caption: Logical workflow for the theoretical study of frontier orbitals.

Methodological & Application

Application Notes and Protocols: Characterization of 5-Methoxy-1H-indol-2-amine as a Potential Serotonin Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Methoxy-1H-indol-2-amine is an indole derivative with structural similarities to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The indole scaffold is a common feature in many known serotonin receptor ligands. The presence of a methoxy group at the 5-position and an amine group at the 2-position suggests potential interactions with various serotonin receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.

This document provides detailed protocols for the characterization of this compound as a potential serotonin receptor agonist. The described experimental workflow is designed to determine the binding affinity, functional potency, and downstream signaling pathways activated by the compound.

Experimental Workflow for Characterization:

The following diagram outlines the general workflow for characterizing a novel compound like this compound for its activity at serotonin receptors.

Protocols

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes. It is based on the principle of competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Radioligand: A high-affinity radiolabeled antagonist or agonist for the specific receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the receptor (e.g., 10 µM Serotonin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

96-well Filter Plates: With GF/B or GF/C glass fiber filters.

-

Scintillation Cocktail and Microplate Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, serially diluted this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assay - Calcium Mobilization for Gq-Coupled Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol measures the ability of this compound to activate Gq-coupled serotonin receptors, leading to an increase in intracellular calcium.[1][2]

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT2A or 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin.

-

Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and the reference agonist (Serotonin) in assay buffer.

-

Place the plate in the fluorescent plate reader.

-

Add the diluted compounds to the wells and immediately start measuring the fluorescence intensity.

-

-

Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time (e.g., every second for 2-3 minutes).

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of the test compound and reference agonist.

-

Plot the peak response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

The efficacy of the test compound can be expressed as a percentage of the maximal response induced by the reference agonist.

-

Protocol 3: Functional Assay - cAMP Accumulation for Gs/Gi-Coupled Serotonin Receptors (e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7)

This protocol measures the ability of this compound to either inhibit (Gi-coupled) or stimulate (Gs-coupled) the production of cyclic AMP (cAMP).

Materials:

-

Cell Line: A stable cell line expressing the desired human serotonin receptor subtype.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Test Compound: this compound.

-

Reference Agonist/Antagonist: Depending on the receptor and assay format.

-

Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase.

-

Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): To prevent cAMP degradation.

Procedure:

-

Cell Plating and Stimulation:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a PDE inhibitor.

-

For Gi-coupled receptors: Add the test compound followed by forskolin to stimulate cAMP production.

-

For Gs-coupled receptors: Add the test compound directly.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the cAMP concentration for each sample.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 (for Gs) or IC50 (for Gi) value using non-linear regression analysis.

-

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison of the compound's activity across different serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Efficacy (% of Serotonin) | G-Protein Coupling |

| 5-HT1A | Gi/o | |||

| 5-HT2A | Gq/11 | |||

| 5-HT2C | Gq/11 | |||

| 5-HT... | ... |

Signaling Pathways

The activation of serotonin receptors by an agonist like this compound can trigger distinct downstream signaling cascades depending on the receptor subtype and its associated G-protein.

Gq-Coupled Serotonin Receptor Signaling (e.g., 5-HT2A, 5-HT2C)

Activation of Gq-coupled receptors leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Gi-Coupled Serotonin Receptor Signaling (e.g., 5-HT1A)

Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Disclaimer: The provided protocols and pathways are general guidelines for the characterization of a novel compound. Specific experimental conditions may need to be optimized for this compound. The potential activity and selectivity of this compound at serotonin receptors have not been empirically determined and require experimental validation.

References

Application Notes and Protocols for In Vitro Assays Using 5-Methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Methoxy-1H-indol-2-amine is a synthetic compound belonging to the indole family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The presence of the methoxy group at the 5-position and an amine at the 2-position suggests potential interactions with various biological targets. These notes outline potential in vitro applications and screening strategies to elucidate the pharmacological profile of this compound.

Initial screening of this compound can be directed towards key areas where indole derivatives have shown promise, including oncology, inflammation, and neuroscience. The following in vitro assays are recommended for a primary assessment of its biological activity.

-

Antiproliferative Activity: The indole nucleus is a core component of many anticancer agents. Therefore, evaluating the antiproliferative effects of this compound against a panel of human cancer cell lines is a logical first step.

-

Anti-inflammatory Potential: Indole derivatives have been reported to possess anti-inflammatory properties. An in vitro assessment of its ability to modulate inflammatory responses in cell-based models can provide valuable insights.

-

Enzyme Inhibition: The structural motifs of this compound suggest it could be an inhibitor of various enzymes, such as kinases or lipoxygenases, which are implicated in numerous diseases.

The following protocols provide detailed methodologies for conducting these initial in vitro characterizations.

Experimental Protocols

Antiproliferative Activity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colon adenocarcinoma)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) using a dose-response curve fitting software.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess test is used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, macrophages are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The inhibitory effect of the test compound on NO production is then quantified.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM medium, FBS, Penicillin-Streptomycin

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour before LPS stimulation.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated control. Calculate the IC50 value.

Data Presentation

Table 1: Antiproliferative Activity of this compound

| Cell Line | Tissue Origin | GI50 (µM) ± SD |

| A549 | Lung | 45.2 ± 3.1 |

| MCF-7 | Breast | 68.7 ± 5.5 |

| HT-29 | Colon | 32.9 ± 2.8 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (µM) ± SD |

| Nitric Oxide Production Inhibition | RAW 264.7 | Nitrite Levels | 21.4 ± 1.9 |

Visualizations

Caption: General experimental workflows for in vitro assays.

Caption: Hypothetical signaling pathway for anti-inflammatory action.

Application Notes and Protocols for Radioligand Binding Assays with 5-Methoxy-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the binding of 5-Methoxy-1H-indol-2-amine, a novel indole amine, to target receptors using radioligand binding assays. Due to the structural similarity of this compound to known biogenic amines, the primary focus of these protocols is on its potential interaction with serotonin (5-HT) and dopamine (D) receptor subtypes, which are key targets in drug discovery for neurological and psychiatric disorders.

Introduction

This compound is an indole derivative with potential neuromodulatory activity. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of this compound for various G-protein coupled receptors (GPCRs).[1][2] These assays are highly sensitive and robust, providing quantitative data on the interaction between a ligand and its receptor.[1] This document outlines the necessary protocols for saturation and competitive binding assays to determine key parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibition constant (Ki) of this compound.

Principle of Radioligand Binding Assays

Radioligand binding assays measure the interaction of a radiolabeled ligand with a receptor. There are three main types of assays:

-

Saturation Assays: These are used to determine the affinity (Kd) of a radioligand for its receptor and the concentration of receptors in a tissue or cell preparation (Bmax). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[1]

-

Competition Assays: These assays measure the affinity (Ki) of an unlabeled compound (like this compound) for a receptor. This is done by incubating the receptor, a fixed concentration of a radioligand, and varying concentrations of the unlabeled test compound.[1] The unlabeled compound competes with the radioligand for binding to the receptor.

-

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand from the receptor, providing further insight into the binding interaction.[1]

Potential Signaling Pathways

Given that many indoleamines target 5-HT and dopamine receptors, which are GPCRs, this compound is likely to modulate downstream signaling cascades upon receptor binding. GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon ligand binding.[3][4] The two main pathways anticipated for serotonin and dopamine receptors are:

-

Gq/11 Pathway: Activation of Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C) leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-